Home > Products > Screening Compounds P128044 > Cyclosporin A-Derivative 1 (Free base)
Cyclosporin A-Derivative 1 (Free base) -

Cyclosporin A-Derivative 1 (Free base)

Catalog Number: EVT-243243
CAS Number:
Molecular Formula: C65H117N11O14
Molecular Weight: 1276.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methyl-glycine Methyl Ester is an intermediate in the synthesis of Cyclosporin AM 4N, a metabolite of Cyclosporin A. Cyclosporin A is a hydrophobic cyclic undecapeptide that is used as a potent immunosuppressive agent that has application in human organ transplantation. Cyclosporin A works by inhibiting subsets of T lymphocytes to facilitate organ transplantation.
Cyclosporin A-Derivative 1 (Free base) is a crystalline intermediate derived from the opening of cyclosporin A extracted from patent WO 2013167703 A1. Cyclosporin A is an immunosuppressive agent which can bind to the cyclophilin and inhibit calcineurin.
Overview

Cyclosporin A-Derivative 1 (Free base) is a notable compound derived from cyclosporin A, an undecapeptide that has been extensively studied for its immunosuppressive properties. Cyclosporin A itself is primarily used in clinical settings to prevent organ transplant rejection and to treat autoimmune diseases. The derivative retains the core structure of cyclosporin A but is modified to enhance its pharmacological properties or reduce toxicity.

Source

Cyclosporin A is naturally produced by the fungus Tolypocladium inflatum. The derivative can be synthesized through various chemical modifications of cyclosporin A or through fermentation processes using specific culture media, such as dairy sludge, which has been shown to yield significant amounts of cyclosporin A through biotechnological methods .

Classification

Cyclosporin A-Derivative 1 falls under the classification of immunosuppressants, specifically calcineurin inhibitors. These compounds inhibit the activity of calcineurin, a protein phosphatase crucial for T-cell activation and proliferation. The derivative may also be classified as a cyclic peptide due to its structural characteristics.

Synthesis Analysis

Methods

The synthesis of Cyclosporin A-Derivative 1 can involve several approaches:

  1. Chemical Modification: This includes altering functional groups on the cyclosporin A backbone to improve efficacy or reduce side effects. For instance, the introduction of different amino acid residues can modify its pharmacokinetic properties.
  2. Biotechnological Production: Recent studies have demonstrated that cyclosporin A can be produced using fermentation techniques. For example, using Tolypocladium inflatum in a nutrient-rich medium can yield cyclosporin A, which is then purified and potentially converted into its derivatives through additional chemical processes .

Technical Details

The purification process typically involves extraction with organic solvents (e.g., ethyl acetate), followed by chromatographic techniques such as high-performance liquid chromatography to isolate the desired derivative . The synthesis may also include steps like derivatization to enhance detection sensitivity in analytical methods .

Molecular Structure Analysis

Structure

Cyclosporin A-Derivative 1 retains the core undecapeptide structure of cyclosporin A but may have specific modifications at certain amino acid positions. The precise molecular structure can vary based on the synthetic pathway used.

Data

  • Molecular Formula: C₆₁H₁₁₁N₁₁O₁₁
  • Molecular Weight: Approximately 1202.5 g/mol
  • Structural Features: The compound features a cyclic structure with multiple hydrophobic amino acids, contributing to its solubility and membrane permeability characteristics .
Chemical Reactions Analysis

Reactions

The chemical reactions involving Cyclosporin A-Derivative 1 primarily focus on its interactions with biological targets, particularly calcineurin. The binding of the derivative to calcineurin prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby inhibiting T-cell activation.

Technical Details

The synthesis of derivatives often includes reactions such as acylation or alkylation at specific amino acid residues, which can alter the compound's binding affinity and biological activity . These modifications are crucial for developing derivatives with improved therapeutic profiles.

Mechanism of Action

Process

Cyclosporin A-Derivative 1 exerts its immunosuppressive effects primarily by inhibiting calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation.

Data

  • Binding Affinity: The binding affinity for calcineurin can vary between cyclosporin derivatives, influencing their potency as immunosuppressants.
  • Pharmacodynamics: The mechanism involves complex interactions at the molecular level, where the derivative's conformation plays a pivotal role in its ability to inhibit calcineurin effectively .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosporin A-Derivative 1 is typically a crystalline solid.
  • Solubility: It exhibits varying solubility in different solvents; for instance, it is more soluble in organic solvents compared to water due to its hydrophobic nature.

Chemical Properties

  • Stability: The stability of cyclosporin derivatives can be influenced by environmental factors such as pH and temperature.
  • Reactivity: The presence of certain functional groups allows for further chemical modifications, enhancing its applicability in medicinal chemistry.
Applications

Scientific Uses

Cyclosporin A-Derivative 1 has several applications in scientific research and medicine:

  • Immunosuppressive Therapy: Used primarily in organ transplantation to prevent rejection.
  • Autoimmune Disorders: Investigated for treating conditions such as rheumatoid arthritis and psoriasis due to its ability to modulate immune responses.
  • Research Tool: Employed in studies investigating T-cell biology and signaling pathways related to immune function .
Chemical Identity and Structural Characterization of Cyclosporin A-Derivative 1 (Free Base)

Molecular Formula and Weight Analysis

Cyclosporin A-Derivative 1 (Free base) is a linear peptide intermediate derived from the ring-opening modification of Cyclosporin A (CsA). Its molecular formula is C₆₅H₁₁₇N₁₁O₁₄, with a molecular weight of 1276.69 g/mol, distinguishing it from its precursor Cyclosporin A (C₆₂H₁₁₁N₁₁O₁₂, MW 1202.63 g/mol) [1] [2] [9]. This reduction in molecular weight results from the removal of the boron tetrafluoride (BF₄) counterion present in the salt form (C₆₅H₁₁₈BF₄N₁₁O₁₄, MW 1364.50 g/mol) and the cleavage of the macrocyclic bond between Sar3 (sarcosine) and N-methylleucine (MeLeu) residues [1] [6]. The free base’s structural linearization enhances solubility in organic solvents such as DMSO (100 mg/mL) compared to CsA [2] [10].

Table 1: Molecular Properties of Cyclosporin A vs. Derivative 1 (Free Base)

PropertyCyclosporin ADerivative 1 (Free Base)
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₂C₆₅H₁₁₇N₁₁O₁₄
Molecular Weight (g/mol)1202.631276.69
CAS Number59865-13-3286852-20-8
Peptide ConfigurationCyclic undecapeptideLinear undecapeptide
Key ModificationN/ARing-opened at Sar3-MeLeu

Stereochemical Configuration and Conformational Dynamics

The derivative retains the stereochemical complexity of CsA, including seven N-methylated amino acids and the non-proteinogenic residue (4R)-4-((E)-2-butenyl)-4-methyl-N-methyl-L-threonine (MeBmt1). NMR studies reveal that ring opening eliminates the 9-10 cis peptide bond critical for CsA’s "closed" conformation in apolar solvents. Instead, the free base adopts dynamic conformational states dominated by trans amide bonds [3] [10]. Molecular dynamics simulations indicate:

  • Increased backbone flexibility due to loss of macrocyclic constraints.
  • Disruption of intramolecular hydrogen bonds (e.g., Abu2-Val5, Val5-Abu2) that stabilize CsA’s β-sheet regions [3] [10].
  • Solvent-dependent behavior: In acetonitrile, the linear chain collapses into pseudo-cyclic folds via hydrophobic clustering of aliphatic residues (MeLeu, MeVal) [10].

Comparative Structural Analysis with Cyclosporin A

The structural divergence between CsA and Derivative 1 (Free base) underpins their functional differences:

Macrocyclic vs. Linear Architecture

CsA’s cyclic scaffold enforces a rigid structure with three conserved conformations:

  • Closed conformation: Stabilized by four intramolecular H-bonds; dominant in chloroform.
  • Open conformation: Adopted when bound to cyclophilin A (CypA), featuring all-trans amide bonds.
  • Very open conformation: Observed in Fab-complexed crystals [3] [4].In contrast, Derivative 1’s linear structure (Sequence: Leu-Val-Leu-Ala-D-Ala-Leu-Leu-Val-Aaa-Abu-Sar) lacks topological constraints, preventing the formation of bioactive conformations essential for CypA/calcineurin inhibition [1] [6].

Biological Implications

X-ray crystallography of CsA-CypA complexes shows that residues MeBmt1, Abu2, Sar3, MeLeu4, Val5, and MeLeu6 form complementary van der Waals contacts and H-bonds with the protein [4]. Derivative 1’s linearization disrupts this interface due to:

  • Loss of spatial proximity between MeBmt1 and MeLeu11.
  • Inability to position hydrophobic side chains for optimal CypA binding [3] [6].Consequently, Derivative 1 is non-immunosuppressive, serving primarily as a synthetic intermediate [1] [2].

Table 2: Structural and Functional Comparison

FeatureCyclosporin ADerivative 1 (Free Base)
MacrocycleIntactCleaved (Sar3-MeLeu bond)
Key Conformation9-10 cis amide bond (closed)All-trans dominant
Intramolecular H-bonds4 (e.g., Abu2↔Val5)Disrupted
CypA BindingHigh affinity (Kd ≈ nM)None
Biological ActivityImmunosuppressiveNon-immunosuppressive

Role of Non-Proteinogenic Amino Acids in Macrocyclic Architecture

Derivative 1 retains CsA’s signature non-proteinogenic residues, which dictate its physicochemical behavior:

MeBmt1 (N-Methyl-4-(2-butenyl)-4-hydroxy-L-threonine)

  • The C9 hydrophobic tail and C4-OH group enable membrane permeability in CsA via chameleonicity (conformational adaptation to polarity) [3] [7].
  • In Derivative 1, MeBmt1’s acylation during synthesis elongates the side chain, enhancing hydrophobicity but disrupting H-bond donor capacity critical for bioactivity [1] [6].

N-Methylated Amino Acids

Seven residues (Sar3, MeLeu4, MeLeu6, MeLeu9, MeLeu10, MeVal11) feature N-methylation, conferring:

  • Conformational control: N-methyl groups restrict φ/ψ angles, favoring cis peptide bonds and limiting β-sheet formation.
  • Metabolic stability: Steric shielding of amide bonds reduces protease susceptibility [3] [8] [10].
  • Solubility profile: Amphipathicity enables dissolution in both apolar (chloroform) and polar solvents (DMSO) [2] [10].

D-Alanine8

This D-configured residue breaks the peptide’s symmetry, enforcing a type II’ β-turn in CsA. In Derivative 1, it persists as a structural disruptor, preventing helical folding and promoting extended conformations [3] [6].

Table 3: Non-Proteinogenic Amino Acids and Their Roles

ResidueRole in Cyclosporin AImpact in Derivative 1 (Free Base)
MeBmt1Membrane permeability via chameleonicityHydrophobicity retained; H-bonding disrupted
Sar3Facilitates β-turn formationRing-opening site → linearized N-terminus
D-Ala8Enforces type II’ β-turnPrevents helical folding; promotes flexibility
N-MeLeu/ValStabilizes cis amide bonds; metabolic stabilityRetains solvent adaptability; no bioactivity

Properties

Product Name

Cyclosporin A-Derivative 1 (Free base)

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate

Molecular Formula

C65H117N11O14

Molecular Weight

1276.7 g/mol

InChI

InChI=1S/C65H117N11O14/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80)/b29-27+/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-/m1/s1

InChI Key

PSOOLRRRIPXEQE-VFELDGILSA-N

SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.